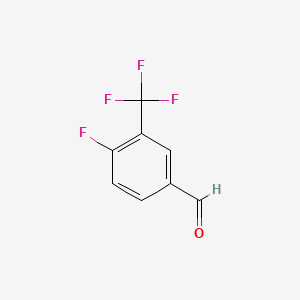

4-Fluoro-3-(trifluoromethyl)benzaldehyde

描述

Significance of Fluorinated Benzaldehydes in Organic Synthesis and Medicinal Chemistry

Fluorinated benzaldehydes are a class of compounds that have become indispensable in modern drug discovery and organic synthesis. The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nbinno.comcas.cn The trifluoromethyl group (-CF3), in particular, is known to enhance the metabolic stability and lipophilicity of a compound. innospk.commdpi.com This increased lipophilicity can improve a drug's ability to permeate biological membranes, potentially increasing its bioavailability. nih.govnih.gov

Furthermore, the strong electron-withdrawing nature of fluorine and trifluoromethyl groups can significantly influence a molecule's reactivity and its interactions with biological targets. innospk.com By modifying the electronic properties of the benzaldehyde (B42025) ring, these substituents make the compound more susceptible to certain chemical transformations, such as nucleophilic attack. In medicinal chemistry, strategically placing fluorine atoms can block sites of metabolic degradation, prolonging the therapeutic effect of a drug. nih.govresearchgate.net The unique properties imparted by fluorine have led to its inclusion in approximately 20% of all pharmaceuticals. cas.cnnih.gov Consequently, fluorinated benzaldehydes serve as crucial intermediates for creating novel therapeutic agents, including anti-inflammatory, anti-cancer, and antimicrobial drugs. ontosight.ai

Rationale for Dedicated Research on 4-Fluoro-3-(trifluoromethyl)benzaldehyde

The specific substitution pattern of this compound, with a fluorine atom at the C4 position and a trifluoromethyl group at the C3 position, creates a unique combination of electronic and steric effects. This distinct arrangement makes it a highly valuable intermediate in the synthesis of targeted pharmaceutical agents. nordmann.global The electron-deficient nature of the aromatic system facilitates nucleophilic aromatic substitution reactions, which are critical for constructing complex bioactive molecules.

Research is specifically focused on this isomer because its derivatives have demonstrated superior biological activity compared to other analogues. For instance, studies have shown that compounds derived from this compound exhibit enhanced antimicrobial and anti-inflammatory properties. The aldehyde functional group provides a reactive handle for a variety of organic reactions, allowing for its incorporation into a diverse range of molecular scaffolds. innospk.com This versatility makes it a cornerstone for building libraries of novel compounds for high-throughput screening in drug discovery programs.

Overview of Key Research Trajectories and Academic Contributions

This compound emerged as a significant intermediate in pharmaceutical and agrochemical research during the latter part of the 20th century. Early academic contributions focused on developing efficient synthetic routes to access this and other fluorinated compounds. Techniques such as the Suzuki-Miyaura coupling have been documented as foundational methods for its preparation. wikipedia.org

Key research trajectories have centered on its application as a building block for complex molecular targets. Its utility has been demonstrated in the synthesis of various pharmaceuticals, where its unique fluorinated structure is leveraged to enhance the biological activity and potency of the final drug candidates. Academic and industrial laboratories continue to explore new applications for this versatile compound, particularly in the development of novel anti-inflammatory and anti-cancer agents, underscoring its sustained importance in contemporary chemical research.

Compound Properties and Identifiers

The following tables provide key data regarding this compound.

Table 1: Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄F₄O |

| Molecular Weight | 192.11 g/mol |

| Boiling Point | 178°C |

| Density | 1.408 g/mL at 25°C |

| Refractive Index | n20/D 1.457 |

Table 2: Compound Identification

| Identifier | Designation |

|---|---|

| Systematic Name | This compound |

| CAS Registry Number | 67515-60-0 |

| Alternative Names | 3-Trifluoromethyl-4-fluorobenzaldehyde |

| α,α,α,4-Tetrafluoro-m-tolualdehyde |

| PubChem CID | 522269 nih.gov |

属性

IUPAC Name |

4-fluoro-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUDHHGROGJSHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334904 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67515-60-0 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67515-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Fluoro 3 Trifluoromethyl Benzaldehyde

Established Synthetic Pathways and Precursor Chemistry

Established synthetic routes to 4-Fluoro-3-(trifluoromethyl)benzaldehyde typically involve multi-step sequences starting from more readily available precursors. The core challenge lies in the controlled introduction of the three different functional groups onto the benzene (B151609) ring with the correct 1,3,4-substitution pattern.

One common strategy begins with the bromination of 4-fluorobenzaldehyde. The fluorine atom is an ortho, para-director in electrophilic aromatic substitution. Bromination, often catalyzed by a Lewis acid like aluminum trichloride (B1173362) (AlCl₃), introduces a bromine atom at the position ortho to the fluorine, yielding 3-bromo-4-fluorobenzaldehyde (B1265969). This bromo-intermediate is a key precursor. Subsequent steps would then be required to replace the bromine atom with a trifluoromethyl group, a transformation that can be achieved through various metal-catalyzed cross-coupling reactions.

Another established pathway may start from a toluene (B28343) derivative, such as 4-fluoro-3-(trifluoromethyl)toluene. This approach leverages a precursor that already contains the fluoro and trifluoromethyl groups in the desired positions. The synthesis is then completed by the oxidation of the methyl group to an aldehyde. This oxidation can be accomplished using a variety of reagents, from classic stoichiometric oxidants like chromium trioxide to more modern catalytic systems.

A further route involves a sequence starting from ortho-fluorobenzotrifluoride. This pathway includes steps such as nitration, reduction of the nitro group to an amine, bromination, and a diazotization-dediazoniation sequence to introduce the desired substituents, ultimately leading to an intermediate that can be converted to the final aldehyde.

Novel Approaches in the Preparation of this compound

Recent advancements in synthetic organic chemistry have provided novel and more efficient strategies for the preparation of complex aromatic compounds like this compound. These methods often focus on improving regioselectivity and employing modern fluorination and trifluoromethylation techniques.

Regioselective Functionalization Strategies

Achieving the precise 1,3,4-substitution pattern is a significant synthetic challenge. The directing effects of the substituents play a crucial role. The fluorine atom strongly directs incoming electrophiles to the ortho and para positions, while the trifluoromethyl group is a meta-directing group and deactivates the ring towards electrophilic substitution. youtube.com

Modern regioselective strategies may involve directed ortho-metalation, where a directing group on the ring coordinates to a metal catalyst, positioning it to functionalize a specific adjacent C-H bond. nih.gov While not explicitly detailed for this exact molecule in the provided results, this strategy is a powerful tool for controlling regiochemistry in complex aromatics.

Furthermore, the sequence of introducing the functional groups is critical. For instance, installing the fluorine and bromine first, as in 3-bromo-4-fluorobenzaldehyde, sets the stage for a subsequent trifluoromethylation reaction, which avoids issues with competing directing effects that would arise if the trifluoromethyl group were present earlier. The development of highly selective cross-coupling reactions has been instrumental in making these late-stage functionalizations efficient.

Trifluoromethylation and Fluorination Techniques in Aromatic Systems

The introduction of fluorine and trifluoromethyl groups is a cornerstone of modern medicinal and materials chemistry. oup.com

Trifluoromethylation: Historically, introducing a CF₃ group was challenging. However, numerous modern reagents and catalytic systems have been developed. nih.gov Copper- and palladium-catalyzed cross-coupling reactions are now widely used to install trifluoromethyl groups onto aromatic rings. princeton.edu Reagents like potassium trifluoroacetate (B77799) (CF₃CO₂K), used with a copper catalyst, can effectively trifluoromethylate aryl iodides and bromides. nih.gov This type of reaction would be directly applicable to an intermediate like 3-bromo-4-fluorobenzaldehyde. Photoredox catalysis has also emerged as a mild and powerful method for generating trifluoromethyl radicals from sources like triflyl chloride, which can then add to aromatic systems. princeton.edu

Fluorination: While the target molecule already contains fluorine, understanding modern fluorination is key to synthesizing its precursors. Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine, particularly on electron-deficient rings. masterorganicchemistry.comchemistrysteps.com The presence of strong electron-withdrawing groups (like a nitro or trifluoromethyl group) ortho or para to a leaving group (like chlorine or bromine) greatly accelerates this reaction. masterorganicchemistry.comlibretexts.org Electrophilic fluorinating reagents, such as Selectfluor, have also made the direct fluorination of electron-rich aromatic rings more accessible and controllable under catalytic, and even asymmetric, conditions. acs.org

Optimization of Reaction Conditions for Enhanced Efficiency and Yield

Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the economic viability of a synthetic route. This involves systematically adjusting parameters such as solvent, temperature, catalyst, and reaction time.

For instance, in the synthesis of the key precursor 3-bromo-4-fluorobenzaldehyde from 4-fluorobenzaldehyde, various methods have been optimized. One traditional method uses bromine and aluminum trichloride in dichloromethane (B109758). A more recent, greener approach utilizes sodium bromide and sodium hypochlorite (B82951) in a biphasic system with ultrasonic assistance, which avoids the use of elemental bromine and harsh Lewis acids. patsnap.comgoogle.com The optimization of this process is detailed in the table below, showing how slight changes in reagent stoichiometry affect the final yield and purity.

Similarly, the oxidation of a methyl group on a toluene precursor to an aldehyde can be optimized. While older methods used stoichiometric heavy metal oxidants, modern approaches focus on catalytic systems. For example, vanadium-based catalysts with hydrogen peroxide as the oxidant can be used under mild and environmentally friendly conditions. mdpi.com Optimization of such a system would involve screening catalyst loading, temperature, and co-catalysts to achieve high selectivity for the benzaldehyde (B42025) product over the corresponding alcohol or carboxylic acid. mdpi.com

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry is essential for developing sustainable synthetic processes. yale.edu This involves designing reactions that reduce waste, use less hazardous materials, improve energy efficiency, and utilize renewable feedstocks where possible. yale.edunumberanalytics.com

In the context of synthesizing this compound, several green improvements can be considered:

Atom Economy: Choosing reactions that incorporate the maximum number of atoms from the reactants into the final product. Catalytic C-H functionalization is a prime example of an atom-economical reaction, as it avoids the need for pre-installed leaving groups. nih.gov

Safer Solvents and Reagents: Traditional syntheses often use hazardous solvents like dichloromethane or reagents like elemental bromine. The development of syntheses in safer solvents (e.g., water, ethanol) or even solvent-free conditions is a key goal. The use of sodium hypochlorite to generate bromine in situ from sodium bromide is a safer alternative to handling liquid bromine. patsnap.comgoogle.com

Catalysis over Stoichiometric Reagents: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. yale.edu Replacing stoichiometric oxidants (e.g., CrO₃, KMnO₄) with catalytic systems (e.g., vanadium or palladium-based catalysts) for the aldehyde formation step significantly reduces heavy metal waste. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. yale.edu The development of photoredox-catalyzed reactions, which can often be run at room temperature using visible light, is an example of a more energy-efficient approach. princeton.edu

Reduction of Derivatives: Multi-step syntheses often require protection and deprotection of functional groups, which adds steps and generates waste. yale.edu Designing more direct, one-pot procedures or using chemoselective reagents that obviate the need for protecting groups is a key green chemistry strategy. nih.gov

The ongoing evolution of organofluorine chemistry continues to provide new tools and strategies that make the synthesis of complex molecules like this compound not only more efficient but also more environmentally sustainable. numberanalytics.comworktribe.com

Reaction Chemistry and Derivatization Studies of 4 Fluoro 3 Trifluoromethyl Benzaldehyde

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The reactivity of the benzene ring in 4-fluoro-3-(trifluoromethyl)benzaldehyde towards substitution reactions is dictated by the electronic effects of its substituents.

Electrophilic Aromatic Substitution:

The benzene ring is significantly deactivated towards electrophilic attack due to the powerful electron-withdrawing inductive effects (-I) of both the fluorine and trifluoromethyl groups. youtube.com The trifluoromethyl group (-CF3) is a strong deactivating group and a meta-director. youtube.com The fluorine atom, while also deactivating due to its electronegativity, possesses lone pairs of electrons that can be donated to the ring through resonance (+R effect), making it an ortho, para-director.

In the context of this compound, the directing effects of the two substituents are concerted. The trifluoromethyl group at position 3 directs incoming electrophiles to position 5. The fluorine atom at position 4 directs to positions 3 (which is already substituted) and 5. Consequently, electrophilic aromatic substitution, although sluggish due to the deactivated nature of the ring, is expected to occur predominantly at the C5 position. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. libretexts.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr):

The presence of strong electron-withdrawing groups (trifluoromethyl and aldehyde) ortho and para to the fluorine atom makes the ring susceptible to nucleophilic aromatic substitution. youtube.com These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. youtube.com The fluorine atom, being highly electronegative, polarizes the C-F bond and can act as a good leaving group in SNAr reactions, often better than other halogens in this context. youtube.comresearchgate.net This allows for the displacement of the fluorine atom by various nucleophiles, such as amines, alkoxides, or thiolates, to introduce a wide range of functional groups at the C4 position. researchgate.netnih.gov

Reactivity of the Aldehyde Moiety: Condensations, Oxidations, and Reductions

The aldehyde group (-CHO) is a site of high reactivity. The electron-withdrawing nature of the fluoro and trifluoromethyl groups on the ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. wikipedia.org

Key reactions involving the aldehyde moiety include:

Oxidation: The aldehyde can be readily oxidized to form the corresponding 4-fluoro-3-(trifluoromethyl)benzoic acid. This transformation can be achieved using a variety of common oxidizing agents.

Reduction: The aldehyde group can be reduced to a primary alcohol, yielding 4-fluoro-3-(trifluoromethyl)benzyl alcohol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose.

Condensation Reactions: The electrophilic carbonyl carbon readily reacts with a wide range of nucleophiles, most notably nitrogen-based nucleophiles, to form new carbon-nitrogen bonds. wikipedia.org

Table 1: Common Transformations of the Aldehyde Moiety

| Reaction Type | Reagent Example(s) | Product Functional Group |

| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Alcohol |

| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Oxime Formation | Hydroxylamine (B1172632) (NH₂OH) | Oxime |

| Wittig Reaction | Phosphonium Ylide | Alkene |

| HWE Reaction | Phosphonate Carbanion | Alkene |

Imines (Schiff Bases): this compound undergoes condensation with primary amines to yield imines, also known as Schiff bases. The reaction typically involves heating the aldehyde and amine in a suitable solvent, such as ethanol, often with acid catalysis to facilitate the dehydration step.

Oximes: The reaction with hydroxylamine (NH₂OH), usually from a salt like hydroxylamine hydrochloride in the presence of a mild base, converts the aldehyde into an oxime. This reaction is a straightforward and high-yielding transformation.

Olefination reactions are crucial for carbon-carbon bond formation, converting the carbonyl group into a carbon-carbon double bond.

Wittig Reaction: This reaction utilizes a phosphorus ylide (a Wittig reagent) to convert this compound into a substituted alkene. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, whereas non-stabilized ylides tend to produce (Z)-alkenes.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used alternative to the Wittig reaction that employs a phosphonate-stabilized carbanion. A key advantage of the HWE reaction is its high stereoselectivity, almost exclusively producing the thermodynamically more stable (E)-alkene. Furthermore, the phosphate (B84403) byproduct is water-soluble, simplifying product purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction.

Synthesis of Heterocyclic Compounds Utilizing this compound as a Building Block

This compound is a valuable precursor for the synthesis of various fluorine-containing heterocyclic compounds, which are prominent scaffolds in medicinal chemistry.

The synthesis of isoxazole (B147169) rings can be achieved through a [3+2] cycloaddition reaction. A common pathway involves the in-situ generation of a nitrile oxide from this compound, which then reacts with a dipolarophile like an alkyne or alkene.

A typical synthetic sequence is as follows:

Oxime Formation: The aldehyde is first converted to this compound oxime.

Hydroximoyl Chloride Formation: The oxime is treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), to form the corresponding hydroximoyl chloride.

Nitrile Oxide Generation and Cycloaddition: The hydroximoyl chloride is treated with a non-nucleophilic base in the presence of a dipolarophile. The base eliminates HCl to generate the highly reactive 4-fluoro-3-(trifluoromethyl)phenyl nitrile oxide intermediate, which immediately undergoes a [3+2] cycloaddition with the dipolarophile to form the isoxazole ring.

The structural motif of this compound is incorporated into more complex heterocyclic systems like imidazolyl pyrimidinylamines, which are investigated for various biological activities. For instance, in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, related aromatic aldehydes are used as starting materials in multi-step sequences. nih.gov A plausible synthetic route could involve an initial condensation of the aldehyde to form an enaminone, which then undergoes cyclization with a suitable nitrogen-containing reagent like guanidine (B92328) to construct the pyrimidine (B1678525) ring. Further functionalization and ring-forming reactions can then lead to the final fused heterocyclic system.

Thiazolo-pyrimidinyl and Pyridinyl Urea (B33335) Derivative Synthesis

The synthesis of complex urea derivatives from this compound is a multi-step process that hinges on the formation of a key reactive intermediate, 4-fluoro-3-(trifluoromethyl)phenyl isocyanate. Direct conversion from the aldehyde is not the standard route; instead, the aldehyde serves as a precursor to the corresponding aniline (B41778), which is then converted to the isocyanate.

The general synthetic strategy involves the initial conversion of this compound to 4-fluoro-3-(trifluoromethyl)aniline (B1329471). This transformation can be achieved through various established organic synthesis pathways, such as oxidation of the aldehyde to a carboxylic acid followed by a Curtius, Schmidt, or Hofmann rearrangement, or via formation of an oxime and subsequent reduction. This aniline is the direct precursor to the required isocyanate.

The 4-fluoro-3-(trifluoromethyl)aniline is then converted to 4-fluoro-3-(trifluoromethyl)phenyl isocyanate. This is typically achieved by reacting the aniline with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) in an inert solvent. The resulting isocyanate is a highly reactive electrophile, ready to be coupled with various amino-functionalized heterocyclic systems to form the target urea derivatives.

An example of a pyridinyl urea derivative is 1-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)urea. The synthesis of this compound illustrates the coupling of the isocyanate with a complex amine.

Synthesis of the Amine Component : The required amine, 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole, is prepared first. A common method involves the cyclization of a thiosemicarbazide (B42300) with a carboxylic acid. In this case, isonicotinic acid (pyridine-4-carboxylic acid) is reacted with thiosemicarbazide in the presence of a dehydrating agent and catalyst, such as phosphorus pentachloride or polyphosphoric acid, to yield the desired amino-thiadiazole.

Urea Formation : The final step is the nucleophilic addition of the amino group of 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole to the electrophilic carbonyl carbon of 4-fluoro-3-(trifluoromethyl)phenyl isocyanate. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) to yield the target urea derivative.

Table 1: Key Reactants for Pyridinyl Urea Derivative Synthesis

| Compound Name | Structure | Role |

|---|---|---|

| 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate | F-C₆H₃(CF₃)-NCO | Electrophile |

A similar strategy can be employed to synthesize thiazolo-pyrimidinyl urea derivatives. The core principle remains the reaction of 4-fluoro-3-(trifluoromethyl)phenyl isocyanate with an amino-substituted thiazolo-pyrimidine scaffold.

Synthesis of the Amine Component : A representative amine precursor is 7-amino-thiazolo[5,4-d]pyrimidine. The synthesis of this scaffold can be achieved through various routes, often starting from substituted pyrimidines. For example, the reaction of 4,6-dichloro-5-aminopyrimidine with isothiocyanates can provide a pathway to 2-amino-7-chlorothiazolo[5,4-d]pyrimidines, which can be further functionalized. researchgate.net

Urea Formation : The amino group on the thiazolo[5,4-d]pyrimidine (B3050601) core acts as the nucleophile. Its reaction with 4-fluoro-3-(trifluoromethyl)phenyl isocyanate in a suitable aprotic solvent affords the corresponding N-(thiazolo[5,4-d]pyrimidin-7-yl)-N'-(4-fluoro-3-(trifluoromethyl)phenyl)urea. The specific substitution on the thiazolo-pyrimidine ring can be varied to generate a library of derivatives.

Table 2: General Scheme for Thiazolo-pyrimidinyl Urea Synthesis

| Reactant 1 | Reactant 2 | Product |

|---|

Multi-Component Reactions (MCRs) Incorporating the Compound

This compound, with its reactive aldehyde functional group, is a suitable component for various multi-component reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure, incorporating the majority of the atoms from the starting materials. The Ugi and Passerini reactions are cornerstone examples of MCRs where aldehydes play a central role.

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an intermediate from the interaction between the aldehyde and the carboxylic acid, which is then attacked by the isocyanide, followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final product. wikipedia.orgnih.gov

Given its aldehyde functionality, this compound can readily participate in this reaction. Research on similar substrates, such as p-(trifluoromethyl)benzaldehyde, has shown their viability in Passerini-type reactions, confirming that the electron-withdrawing nature of the trifluoromethyl group does not inhibit the reaction. acs.org

The general reaction is as follows:

Reactants : this compound, a carboxylic acid (e.g., acetic acid), and an isocyanide (e.g., cyclohexyl isocyanide).

Product : An α-acyloxy amide bearing the 4-fluoro-3-(trifluoromethyl)phenyl moiety.

The Ugi reaction is a four-component reaction that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its ability to rapidly generate complex, peptide-like molecules from simple precursors.

The mechanism is initiated by the formation of an imine from the aldehyde and the amine. wikipedia.orgnih.gov This imine is then activated by the carboxylic acid, followed by a nucleophilic attack from the isocyanide. A subsequent intramolecular rearrangement leads to the stable bis-amide product.

This compound can serve as the aldehyde component in the Ugi reaction, allowing for the incorporation of the fluorinated phenyl group into diverse molecular scaffolds.

The general reaction is as follows:

Reactants : this compound, an amine (e.g., benzylamine), a carboxylic acid (e.g., acetic acid), and an isocyanide (e.g., tert-butyl isocyanide).

Product : A complex bis-amide derivative.

Table 3: Comparison of MCRs Involving this compound

| Reaction | Number of Components | Key Reactants (in addition to the aldehyde) | Product Type |

|---|---|---|---|

| Passerini Reaction | Three | Carboxylic Acid, Isocyanide | α-Acyloxy Amide |

Spectroscopic and Advanced Analytical Characterization Techniques for 4 Fluoro 3 Trifluoromethyl Benzaldehyde and Its Derivatives

Methodologies for Purity Assessment and Structural Elucidation

Confirming the purity and structural integrity of 4-Fluoro-3-(trifluoromethyl)benzaldehyde is a critical first step in its use as a chemical reagent or intermediate. Chromatographic and spectroscopic methods are indispensable for this purpose, offering complementary information for a comprehensive analysis.

Chromatographic techniques are paramount for determining the purity of this compound by separating it from starting materials, byproducts, or degradation products.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. This technique is routinely used to assess purity, with commercial suppliers often guaranteeing a purity of greater than 97% as determined by GC. The method typically involves injecting a sample into a heated port, where it vaporizes and is carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification.

High-Performance Liquid Chromatography (HPLC): HPLC provides a powerful alternative for purity analysis, particularly for non-volatile impurities or for monitoring reaction progress. A typical setup would involve a reverse-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound's aromatic ring and carbonyl group contain chromophores that allow for sensitive detection using an ultraviolet (UV) detector.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column (e.g., DB-5, HP-5) | Reverse-phase (e.g., C18, 5 µm) |

| Mobile Phase | Inert carrier gas (e.g., He, N₂) | Gradient or isocratic mixture (e.g., Acetonitrile/Water) |

| Detector | Flame Ionization Detector (FID) | UV-Vis Diode Array Detector (DAD) |

| Application | Quantitative purity assessment | Purity determination, reaction monitoring |

Mass spectrometry is a vital tool for confirming the molecular weight and elemental composition of this compound. The choice of ionization technique determines the type of information obtained.

Electron Ionization (EI): In GC-MS, EI is a common ionization method. This high-energy technique leads to the formation of a molecular ion (M⁺) and characteristic fragment ions. The NIST WebBook database includes mass spectral data for this compound obtained by electron ionization. nist.gov The molecular ion peak is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (192.11 g/mol ).

Electrospray Ionization (ESI): ESI is a soft ionization technique often coupled with liquid chromatography (LC-MS). It is particularly useful for generating protonated molecules [M+H]⁺ or other adducts, such as [M+Na]⁺, with minimal fragmentation. This allows for the unambiguous determination of the molecular weight of the parent compound in a mixture. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for various adducts to aid in identification. uni.lu

| Adduct | Predicted m/z | Ionization Mode |

| [M]⁺ | 192.02 | EI |

| [M+H]⁺ | 193.03 | ESI (Positive) |

| [M+Na]⁺ | 215.01 | ESI (Positive) |

| [M-H]⁻ | 191.01 | ESI (Negative) |

| Data sourced from predicted values. uni.lu |

NMR spectroscopy is the most powerful method for the definitive structural elucidation of this compound in solution. By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, a complete structural map can be assembled.

¹H NMR: The proton NMR spectrum provides information about the number and environment of hydrogen atoms. The spectrum for this compound is expected to show four distinct signals: one singlet for the aldehyde proton (CHO) at a characteristically downfield chemical shift (δ ≈ 9-10 ppm), and three signals in the aromatic region (δ ≈ 7-8 ppm) corresponding to the protons on the benzene (B151609) ring. The splitting patterns of these aromatic protons are complex due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. Eight distinct signals are expected. Key signals include the aldehyde carbonyl carbon (C=O) at a low field (δ ≈ 190 ppm), the carbon of the trifluoromethyl group (-CF₃) which appears as a quartet due to C-F coupling, and the two carbons directly bonded to fluorine atoms (C-F and C-CF₃), which exhibit large one-bond and two-bond coupling constants, respectively. Data for the related isomer, 4-(trifluoromethyl)benzaldehyde, shows the CF3 carbon as a quartet. rsc.org

¹⁹F NMR: Given the two different fluorine environments, ¹⁹F NMR is an exceptionally informative technique for this molecule. wikipedia.org It provides two primary signals: one for the single fluorine atom attached to the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the trifluoromethyl group in similar aromatic compounds, like benzotrifluoride, is approximately -63 ppm relative to CFCl₃. colorado.edu The aromatic fluorine atom's chemical shift is influenced by its position relative to the other substituents. This technique is highly sensitive to the electronic environment, making it an excellent tool for confirming the substitution pattern. nih.govalfa-chemistry.com

| Nucleus | Chemical Shift (δ, ppm) | Expected Multiplicity | Key Feature |

| ¹H | ~9.9 | Singlet (s) | Aldehyde proton |

| ~7.5 - 8.2 | Multiplets (m) | 3 Aromatic protons | |

| ¹³C | ~190 | Doublet (d) | Aldehyde carbon (C=O) |

| ~120-165 | Multiplets | 6 Aromatic carbons (with C-F coupling) | |

| ~123 | Quartet (q) | Trifluoromethyl carbon (-CF₃) | |

| ¹⁹F | ~ -63 | Singlet (s) | -CF₃ group |

| ~ -110 to -120 | Multiplet (m) | Aromatic -F | |

| Predicted values based on typical chemical shifts for related functional groups and isomers. rsc.orgcolorado.edu |

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in the molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify characteristic vibrations of the functional groups. For this compound, the most prominent feature is a strong absorption band from the carbonyl (C=O) stretch of the aldehyde group, typically found around 1700-1720 cm⁻¹. Other significant absorptions include strong bands corresponding to the C-F stretches of the trifluoromethyl group and the aromatic fluorine, usually in the 1100-1350 cm⁻¹ region. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range, and aromatic C-H stretches are observed above 3000 cm⁻¹. The NIST Chemistry WebBook confirms the availability of an IR spectrum for this compound. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insight into the electronic transitions within the molecule. Aromatic aldehydes like this one typically exhibit two main absorption bands. The more intense band, found at shorter wavelengths (around 250 nm), is attributed to the π → π* transition of the aromatic system conjugated with the carbonyl group. A second, much weaker band at a longer wavelength (around 280-300 nm) corresponds to the n → π* transition, which is formally forbidden but observable, involving the non-bonding electrons on the carbonyl oxygen.

X-ray Crystallography for Elucidating Solid-State Molecular Structures

While this compound is a liquid at room temperature, X-ray crystallography is an indispensable technique for determining the precise three-dimensional structure of its solid derivatives. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions in the crystalline state.

By reacting this compound with other molecules, solid derivatives can be synthesized whose structures can be analyzed. For instance, the crystal structure of derivatives formed via Claisen-Schmidt condensation reactions has been reported. These analyses reveal crucial structural details, such as the E-stereochemistry of newly formed double bonds and the dihedral angles between the substituted phenyl ring and other parts of the molecule. This information is critical for understanding structure-activity relationships in medicinal chemistry and materials science.

For example, the crystal structure of (E)-2-(4-fluoro-2-(trifluoromethyl)benzylidene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one, a derivative of the related isomer, was solved in the monoclinic C2/c space group. Such an analysis provides exact atomic coordinates and confirms the molecular connectivity and conformation in the solid state.

Computational and Theoretical Investigations of 4 Fluoro 3 Trifluoromethyl Benzaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and inherent reactivity of 4-Fluoro-3-(trifluoromethyl)benzaldehyde. These computational methods provide insights into the molecule's behavior at the atomic and electronic levels, which are crucial for understanding its chemical properties and potential applications.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations can map the distribution of electrons within the molecule, identify the frontier molecular orbitals (HOMO and LUMO), and predict regions of electrophilic and nucleophilic reactivity.

The presence of strong electron-withdrawing groups, the fluorine atom and the trifluoromethyl group, significantly influences the electronic landscape of the benzaldehyde (B42025) ring. DFT studies would be expected to show a notable polarization of electron density. The electronegative fluorine and trifluoromethyl groups pull electron density away from the aromatic ring and the aldehyde group, making the carbonyl carbon and the ring carbon atoms more electrophilic.

A molecular electrostatic potential (MEP) map, generated from DFT calculations, would visually represent the charge distribution. Regions of negative potential (typically colored red or yellow) would likely be concentrated around the oxygen atom of the aldehyde group and the fluorine atoms of the trifluoromethyl group, indicating their nucleophilic character. Conversely, regions of positive potential (blue) would be expected near the hydrogen atom of the aldehyde group and on the aromatic ring, highlighting potential sites for nucleophilic attack.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. For this compound, the electron-withdrawing substituents would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzaldehyde. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Hypothetical DFT Calculation Results for this compound This table is illustrative and based on general principles of computational chemistry for similar molecules, as specific published data for this compound is not available.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 3.5 D | Indicates overall molecular polarity |

Ab Initio Calculations for High-Accuracy Predictions

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, can provide highly accurate predictions of molecular properties. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy.

For this compound, high-level ab initio calculations could be employed to obtain precise values for its geometry, vibrational frequencies, and electronic energies. These calculations would serve to validate the results from DFT methods and provide benchmark data where experimental values are unavailable. While computationally more demanding, ab initio methods are invaluable for obtaining a deeper understanding of the molecule's intrinsic electronic structure.

Molecular Modeling and Simulation of Reaction Mechanisms and Transition States

Molecular modeling and simulation are essential tools for investigating the pathways of chemical reactions involving this compound. By mapping the potential energy surface, computational chemists can identify the most likely reaction mechanisms, characterize the structures of transition states, and calculate activation energies.

For instance, in nucleophilic addition reactions to the carbonyl group, a common reaction for aldehydes, modeling could elucidate the trajectory of the incoming nucleophile and the geometry of the tetrahedral intermediate. The electron-withdrawing nature of the fluoro and trifluoromethyl substituents is expected to increase the electrophilicity of the carbonyl carbon, thereby lowering the activation energy for nucleophilic attack compared to unsubstituted benzaldehyde.

Conformational Analysis and Stereochemical Considerations

Conformational analysis of this compound involves determining the most stable arrangement of its atoms in three-dimensional space. The primary focus of such an analysis would be the orientation of the aldehyde group relative to the benzene (B151609) ring. Due to the potential for steric hindrance between the aldehyde group and the adjacent trifluoromethyl group, the molecule may adopt a non-planar conformation.

Computational methods can be used to calculate the energy of the molecule as a function of the dihedral angle between the plane of the aldehyde group and the plane of the aromatic ring. This would reveal the lowest energy (most stable) conformation. It is generally expected that the aldehyde group will be coplanar with the benzene ring to maximize π-conjugation, but steric repulsion from the bulky trifluoromethyl group could lead to a twisted conformation. Studies on related 2-substituted benzaldehydes have shown that both planar and non-planar conformations can be stable depending on the nature of the substituent. rsc.org For 2-trifluoromethylbenzaldehyde, both cis and trans conformers are found to be planar, with the trans form being predominant. rsc.org A similar planarity might be expected for the 3-trifluoromethyl isomer, though with potentially different rotational barriers.

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry allows for the prediction of various spectroscopic parameters from first principles, which can be invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

For this compound, DFT and ab initio methods can be used to calculate its vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. The calculated frequencies can aid in the assignment of experimental IR bands to specific molecular vibrations, such as the C=O stretch of the aldehyde, C-F stretches, and aromatic C-C stretching modes.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted computationally. By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F), theoretical NMR spectra can be generated. These predicted spectra can be compared with experimental data to confirm the molecular structure. For this molecule, predicting the ¹⁹F NMR chemical shifts would be particularly useful for characterizing the fluoro and trifluoromethyl groups.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in the UV-Vis spectrum.

Role of 4 Fluoro 3 Trifluoromethyl Benzaldehyde As a Versatile Chemical Building Block

Applications in Fine Chemical Synthesis and Specialty Chemicals

4-Fluoro-3-(trifluoromethyl)benzaldehyde serves as a critical starting material in the multi-step synthesis of a variety of fine chemicals and specialty chemicals. Its unique substitution pattern is leveraged to introduce the 4-fluoro-3-(trifluoromethyl)phenyl moiety into larger, more complex molecules, thereby imparting desirable properties to the final products.

The primary application of this benzaldehyde (B42025) derivative lies in its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comnbinno.com In the pharmaceutical industry, it is utilized in the development of novel therapeutic agents, including anti-inflammatory and anti-cancer drugs. chemimpex.com The presence of the trifluoromethyl group can lead to enhanced biological activity and selectivity of the drug candidates. chemimpex.com

In the realm of agrochemicals, this compound is instrumental in the creation of modern pesticides and herbicides. nbinno.com The resulting active ingredients often exhibit high efficacy in controlling agricultural pests and weeds, contributing to improved crop yields. The fluorinated nature of these agrochemicals can also influence their environmental persistence and mode of action.

While less documented in readily available literature, the unique electronic properties of the 4-fluoro-3-(trifluoromethyl)phenyl group also make it a candidate for incorporation into specialty dyes and pigments, where fine-tuning of color and performance characteristics is crucial.

Contribution to Liquid Crystal Intermediate Development

The field of liquid crystal technology relies on the design and synthesis of molecules with specific mesomorphic properties. Fluorinated compounds have become integral to the development of modern liquid crystal displays (LCDs) due to their ability to modulate key characteristics such as dielectric anisotropy, viscosity, and optical properties. biointerfaceresearch.com

While direct synthesis of liquid crystals from this compound is not extensively reported in readily accessible literature, its structural motifs are highly relevant to this field. Research has demonstrated the synthesis of four-ring fluorinated liquid crystals containing a 3-fluoro-4-trifluoromethylphenyl group, which exhibit nematic phases. figshare.com For instance, compounds like 3-fluoro-4-trifluoromethyl-4ʹ-(4ʹ-alkyl [trans, trans-1,1ʹ-bicyclohexyl]-4-yl) 1,1ʹ-biphenyls have been synthesized and their mesomorphic properties investigated. figshare.com The synthesis of such molecules often involves multi-step processes where a precursor containing the desired substituted aromatic ring is coupled with other cyclic moieties. The subject benzaldehyde is a potential starting material for the synthesis of such precursors.

The introduction of lateral fluorine and trifluoromethyl groups can significantly influence the dielectric anisotropy of the liquid crystal molecules, a critical parameter for their application in different display modes. biointerfaceresearch.com

Utility in Polymer and Advanced Material Science Research

In the pursuit of advanced materials with tailored properties, this compound and its derivatives are valuable components. The incorporation of fluorine-containing moieties into polymer backbones can lead to significant enhancements in thermal stability, chemical resistance, and surface properties, while also lowering the dielectric constant and moisture absorption. chemimpex.comnus.edu.sgresearchgate.net

Fluorinated polyimides, a class of high-performance polymers, are a key area where the benefits of fluorine incorporation are evident. These materials are sought after for applications in microelectronics and optoelectronics due to their excellent thermal stability, low dielectric constant, and optical transparency. researchgate.netkpi.ua Research into fluorinated polyimides has shown that the introduction of trifluoromethyl groups can improve solubility, making these polymers more processable without compromising their desirable thermal properties. researchgate.net

While direct polymerization of this compound is not a common route, it can be chemically modified to create monomers suitable for polymerization. For example, it can be converted into diamine or dianhydride monomers, which are then used in polycondensation reactions to form polyimides or other high-performance polymers. The presence of the 4-fluoro-3-(trifluoromethyl)phenyl unit in the polymer chain contributes to the final material's enhanced properties.

The table below summarizes the key properties often enhanced in polymers by the incorporation of trifluoromethyl groups.

| Property | Enhancement due to Trifluoromethyl Groups |

| Solubility | Increased |

| Thermal Stability | High |

| Dielectric Constant | Lowered |

| Moisture Absorption | Reduced |

| Optical Transparency | Improved |

Applications in Medicinal Chemistry and Pharmaceutical Research Through Derivatives

Rational Design and Synthesis of Pharmacologically Active Derivatives

The rational design of derivatives of 4-Fluoro-3-(trifluoromethyl)benzaldehyde leverages the known benefits of its constituent functional groups. The trifluoromethyl group is a well-established bioisostere for a methyl group and is known to enhance metabolic stability and membrane permeability of drug candidates. mdpi.commdpi.com The fluorine atom, on the other hand, can modulate the electronic properties of the molecule and participate in favorable interactions with biological targets. nih.gov

The synthesis of derivatives often begins with the aldehyde functional group, which readily undergoes reactions such as condensation with amines to form imines, or with active methylene (B1212753) compounds to generate chalcone-like structures. wikipedia.org These reactions provide a straightforward route to a diverse range of molecular scaffolds that can be further modified to optimize their pharmacological activity. For instance, the synthesis of novel chalcone (B49325) derivatives incorporating the 4-fluoro-3-(trifluoromethyl)phenyl moiety has been explored for their potential as inhibitors of hypoxia-inducible factor (HIF)-1. chemicalbook.com

The following table outlines some of the key synthetic strategies employed to generate derivatives from fluorinated benzaldehydes:

| Reaction Type | Reactant | Resulting Derivative Class | Potential Therapeutic Application |

| Condensation | Amines/Hydrazines | Imines/Hydrazones | Antimicrobial, Anticancer |

| Aldol Condensation | Ketones/Active Methylene Compounds | Chalcones/Unsaturated Carbonyls | Anticancer, Anti-inflammatory |

| Suzuki-Miyaura Coupling | Boronic Acids | Biphenyl Derivatives | Various |

| Reductive Amination | Amines | Substituted Benzylamines | Various |

Biological Evaluation of Derivatives as Potential Therapeutic Agents

The diverse library of compounds that can be synthesized from this compound has been the subject of biological evaluation across various disease models.

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, and its dysregulation is implicated in a multitude of diseases, including cancer and fibrosis. nih.govnih.gov A key interaction in this pathway is the binding of β-catenin to the transcriptional coactivator CREB-binding protein (CBP). The development of small molecules that can modulate this interaction is a significant area of therapeutic research. While the 4-fluoro-3-(trifluoromethyl)phenyl scaffold is a plausible candidate for incorporation into CBP/β-catenin modulators, specific derivatives of this compound designed for this purpose are not extensively documented in publicly available literature. However, the general principles of designing inhibitors for this pathway can be informative.

Fibrotic diseases are characterized by the excessive accumulation of extracellular matrix proteins, leading to organ dysfunction. The CBP/β-catenin signaling pathway is known to play a role in the progression of fibrosis. CBP/β-catenin antagonists have demonstrated efficacy in preclinical models of pulmonary, renal, and hepatic fibrosis. nih.gov Although specific studies on derivatives of this compound in fibrosis models are not widely reported, the known anti-inflammatory properties of some of its derivatives suggest a potential, yet unexplored, avenue for research in this area.

The development of anti-cancer agents is a prominent application for derivatives of this compound. The presence of the trifluoromethyl group is a common feature in many modern anti-cancer drugs, where it can enhance the potency and pharmacokinetic profile of the molecule. nih.govrsc.org Research has shown that derivatives containing the trifluoromethylphenyl moiety can exhibit significant cytotoxic effects against various cancer cell lines.

For example, a study on isoxazole-based molecules demonstrated that the inclusion of a trifluoromethyl group significantly enhanced anti-cancer activity against human breast cancer cell lines. rsc.org The following table summarizes the activity of a trifluoromethylated isoxazole (B147169) derivative compared to its non-fluorinated analogue. rsc.org

| Compound | Structure | Cancer Cell Line | IC50 (µM) |

| 14 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | MCF-7 | 19.72 |

| 2g | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | 2.63 |

While the exploration of this compound derivatives in neurobiological research is an emerging field, the known ability of trifluoromethyl-containing compounds to cross the blood-brain barrier suggests their potential utility in treating central nervous system disorders. mdpi.com The development of neuroprotective agents often involves the synthesis of compounds that can mitigate oxidative stress and inflammation in the brain. The anti-inflammatory properties observed in some derivatives of this compound could, in principle, be harnessed for neuroprotective applications, though specific research in this area is limited.

Metabolic disorders, such as diabetes and obesity, represent a significant global health challenge. The search for new therapeutic agents to manage these conditions is ongoing. The trifluoromethyl group has been incorporated into drugs for metabolic diseases to improve their efficacy and duration of action. While direct studies linking derivatives of this compound to the treatment of metabolic disorders are not prominent in the literature, the versatility of this chemical scaffold makes it a candidate for future exploration in this therapeutic area.

The Role of this compound in Medicinal Chemistry: A Focus on Key Therapeutic Derivatives

The chemical scaffold provided by this compound has proven to be a valuable starting point for the synthesis of a variety of derivatives with significant potential in medicinal chemistry and pharmaceutical research. The unique electronic properties conferred by the fluorine and trifluoromethyl substituents on the aromatic ring influence the binding affinity, selectivity, and pharmacokinetic properties of the resulting molecules. This article explores the application of derivatives synthesized from this aldehyde in several key areas of therapeutic research, including the development of potential treatments for central nervous system disorders, cancer, and metabolic conditions.

2 : Calcium Channel Blockers

1 Targeting Voltage-Gated Calcium Channels (VGCCs)

Derivatives of aryl aldehydes are instrumental in the synthesis of dihydropyrimidines (DHPMs), a class of compounds recognized for their activity as calcium channel blockers. The Biginelli reaction, a one-pot multicomponent condensation, utilizes an aryl aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to construct the core DHPM heterocycle. This synthetic pathway makes this compound a suitable precursor for creating novel DHPMs. The substitution pattern on the aryl ring at the C-4 position of the DHPM scaffold is a critical determinant of the compound's biological activity. Dihydropyrimidine-based calcium channel blockers are structurally analogous to the well-established dihydropyridine (B1217469) (DHP) drugs and are known to modulate the function of L-type voltage-gated calcium channels. While the specific use of this compound to synthesize DHPMs for this purpose is not explicitly documented in available research, its chemical structure is well-suited for inclusion in such synthetic strategies aimed at discovering new calcium channel modulators.

2 Research in Pain Management and Nociception

The trifluoromethylphenyl moiety, particularly when combined with a halogen, is a key structural feature in the development of new analgesic agents. Research into derivatives of the closely related compound, 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP), has demonstrated significant potential in pain management. google.comnih.govnih.gov In preclinical studies using the hot plate method as a model for nociception, various N-alkylated derivatives of TFMP displayed potent analgesic effects. google.comnih.gov

One of the most effective compounds in this series, designated as compound 3 , demonstrated a powerful pain-antagonizing effect comparable to the standard, morphine, with a maximum effect observed between 30 and 150 minutes post-administration. nih.gov Other derivatives also showed significant, albeit varied, delays in latency time, indicating a strong analgesic response. nih.gov Notably, this research suggests that these compounds may exert their pain-relieving effects through both opioid-dependent and opioid-independent systems, highlighting a complex mechanism of action that could offer advantages over traditional opioid analgesics. nih.gov

3 Studies in Central Nervous System Disorders, including Alzheimer's Disease

Derivatives of trifluoromethyl-substituted benzyl (B1604629) compounds, which can be synthesized from the corresponding benzaldehyde (B42025), have been investigated as multifunctional agents for the treatment of Alzheimer's disease. nih.gov One area of research focuses on hybrid molecules that combine a trifluoromethyl benzyloxyaminic moiety with natural acids. These compounds are designed to tackle the multifactorial nature of Alzheimer's by acting as antioxidants and chelating agents for biometals like copper, zinc, and iron, which are implicated in the aggregation of amyloid-β (Aβ) plaques. nih.gov The synthesis of these agents involves the use of 3-CF3 substituted benzyl bromide, a direct derivative of the corresponding aldehyde. nih.gov

Another strategy involves incorporating substituted benzaldehyde derivatives into benzimidazole (B57391) scaffolds to create potent cholinesterase inhibitors. mdpi.com Both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key targets in Alzheimer's therapy, as their inhibition increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.com Studies have shown that the substitution of hydrophobic groups, such as bromobenzaldehyde or chlorobenzaldehyde, at the 2nd position of the benzimidazole ring enhances the inhibitory activity against both enzymes. This indicates that derivatives of this compound are promising candidates for the design of new cholinesterase inhibitors.

3 Cyclin-Dependent Kinase 2 (CDK2) Inhibitors for Oncological Research

Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its overexpression is linked to the abnormal proliferation of cells in various cancers. google.com Consequently, the development of selective CDK2 inhibitors is a major focus of oncological research. The 4-fluoro-3-(trifluoromethyl)phenyl moiety has been incorporated into novel pyrazole-based compounds designed as potent CDK2 inhibitors. google.comnih.gov

A patent filed by Pfizer describes a series of pyrazole (B372694) derivatives for the treatment of abnormal cell growth. google.comnih.gov Within this series, a specific example, 5-(4-fluoro-3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine , serves as a key intermediate in the synthesis of more complex inhibitors. The biological activity of these final compounds is evaluated through their ability to inhibit the CDK2/cyclin E1 complex. The inhibitory activity is often reported as a Ki value, which represents the inhibition constant.

| Compound Example | Target | Ki (nM) |

|---|---|---|

| Pyrazole Derivative from WO2020157652A2 | CDK2/cyclin E1 | Data not specified for intermediate; final compounds show high affinity. |

This table reflects that while the 4-fluoro-3-(trifluoromethyl)phenyl moiety is a core component of patented CDK2 inhibitors, specific Ki values for the final, complex derivatives containing this exact group are embedded within extensive patent data and not individually specified in the cited preliminary search results.

The research in this area demonstrates the utility of the 4-fluoro-3-(trifluoromethyl)phenyl group as a foundational element for building selective and high-affinity ligands for the ATP-binding pocket of CDK2.

4 Adenosine (B11128) A2B Receptor Antagonists

1 Research in Diabetes and Related Metabolic Conditions

The adenosine A2B receptor is a G protein-coupled receptor that has emerged as a potential therapeutic target for managing diabetes and related metabolic conditions. Antagonism of this receptor has been shown to influence glucose homeostasis and insulin (B600854) sensitivity. Research in this area has primarily focused on specific classes of molecules, such as xanthine (B1682287) derivatives and other heterocyclic systems, that have demonstrated high binding affinity for the A2B receptor.

Despite the broad utility of the this compound scaffold in medicinal chemistry, a direct application of its derivatives as Adenosine A2B receptor antagonists for diabetes research is not well-documented in the available scientific literature. Current research trajectories for A2B antagonists have prioritized other chemical scaffolds. Therefore, a clear role for derivatives of this compound in this specific therapeutic area has not yet been established.

Investigations in Inflammatory and Respiratory Conditions (e.g., Asthma)

While direct clinical applications of this compound derivatives in asthma are not yet established, the foundational role of this compound in generating molecules with anti-inflammatory properties is noteworthy. The presence of both fluorine and trifluoromethyl groups on the benzaldehyde scaffold is a key feature in the design of new therapeutic agents. These electron-withdrawing groups can significantly influence the electronic properties of the molecule, enhancing its reactivity and potential for biological activity.

Research into novel anti-inflammatory agents has explored a variety of molecular scaffolds, and derivatives of fluorinated benzaldehydes are of interest to medicinal chemists. For instance, the synthesis of novel fluorinated fused quinazolines has been undertaken to evaluate their anti-inflammatory activity. nih.gov The core concept involves utilizing building blocks like this compound to create more complex molecules that can interact with biological targets involved in inflammatory pathways.

Furthermore, the development of phosphodiesterase type 4 (PDE4) inhibitors is a key area of research for inflammatory diseases, including asthma and chronic obstructive pulmonary disease (COPD). nih.gov Pyrazole and triazole derivatives have been synthesized and investigated as potential PDE4 inhibitors, with research indicating that specific structural features are crucial for their inhibitory activity. ebi.ac.uk The synthesis of such derivatives often involves the use of substituted benzaldehydes as starting materials.

Structure-Activity Relationship (SAR) Studies of Derivative Libraries

The systematic exploration of how chemical structure affects biological activity, known as Structure-Activity Relationship (SAR) studies, is fundamental in drug discovery. For derivatives of this compound, SAR studies are crucial for optimizing their therapeutic potential.

One area where SAR studies of related compounds have been informative is in the development of chalcone derivatives. Chalcones, which can be synthesized from substituted benzaldehydes, have been investigated for a range of biological activities. nih.gov SAR studies on chalcone derivatives have identified key structural features that influence their activity, such as the substitution pattern on the aromatic rings. researchgate.net For example, the presence and position of electron-withdrawing or electron-donating groups can significantly impact the anti-inflammatory or other biological properties of the chalcone molecule. derpharmachemica.com

Similarly, pyrazole derivatives, which can also be synthesized using benzaldehyde precursors, have been the subject of SAR studies. These studies have explored how different substituents on the pyrazole ring and its attached phenyl groups affect their biological activity, for instance, as inhibitors of enzymes like meprin α and β. nih.gov The insights gained from such studies, even if not directly on derivatives of this compound, provide a roadmap for the rational design of new compounds with improved potency and selectivity.

Table 1: General SAR Observations for Chalcone and Pyrazole Derivatives

| Scaffold | Structural Modification | Impact on Activity | Reference |

| Chalcone | Substitution on Aromatic Rings | Electron-donating or withdrawing groups can modulate anti-inflammatory and other biological activities. | derpharmachemica.com |

| Chalcone | Hydroxylation and Methylation Patterns | Can influence inhibitory effects on cellular signaling pathways. | researchgate.net |

| Pyrazole | Substitution at positions 3 and 5 | The nature of the substituent (e.g., phenyl, methyl, cyclopentyl) affects inhibitory potency against specific enzymes. | nih.gov |

| Pyrazole | Introduction of N-aryl moieties | Can be explored through methods like Chan-Lam coupling to modify biological activity. | nih.gov |

This table presents generalized SAR findings for the broader classes of chalcone and pyrazole derivatives and may not be directly specific to derivatives of this compound.

Development of Compounds for High-Throughput Screening Assays

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds to identify potential drug candidates. The development of diverse chemical libraries is essential for the success of HTS campaigns.

Derivatives of this compound are valuable components in the construction of such libraries. The unique substitution pattern of this starting material provides a foundation for creating novel chemical entities with the potential to interact with a wide range of biological targets.

A significant focus in HTS is the discovery of kinase inhibitors, as kinases are crucial regulators of many cellular processes and are implicated in diseases such as cancer. lifechemicals.com Kinase-focused libraries often contain compounds with scaffolds that can mimic the hinge-binding interactions of ATP in the kinase active site. Pyrazolo[3,4-d]pyrimidines are one such privileged scaffold, and their synthesis can involve precursors derived from substituted benzaldehydes. nih.gov The inclusion of derivatives from this compound in these libraries can introduce novel chemical space for screening against various kinases.

The general workflow for utilizing such derivatives in HTS involves:

Library Synthesis: A diverse set of compounds is synthesized from the starting material, this compound, to create a library of related but structurally varied molecules.

Assay Development: A biological assay is developed to measure the activity of the compounds against a specific target (e.g., a kinase, an inflammatory mediator).

High-Throughput Screening: The chemical library is screened using the developed assay to identify "hits" – compounds that show activity.

Hit Validation and Optimization: The initial hits are further tested and optimized through medicinal chemistry efforts, often guided by SAR studies, to improve their potency, selectivity, and drug-like properties.

While specific HTS campaigns solely focused on libraries derived from this compound are not extensively documented in publicly available literature, the principles of library design and HTS strongly support the utility of this compound as a starting point for discovering new bioactive molecules.

Emerging Research Areas and Future Perspectives for 4 Fluoro 3 Trifluoromethyl Benzaldehyde

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward in chemical synthesis, offering enhanced safety, efficiency, and scalability. researchgate.net For a reactive intermediate like 4-Fluoro-3-(trifluoromethyl)benzaldehyde, flow chemistry provides a powerful platform to control reaction conditions with high precision, which is often difficult to achieve in large-scale batch reactors.

Flow chemistry systems enable rapid optimization of reaction parameters such as temperature, pressure, and residence time. This is particularly advantageous for reactions involving highly reactive or unstable intermediates that can be generated and consumed in situ. The high surface-area-to-volume ratio in microreactors facilitates superior heat transfer, mitigating risks associated with exothermic reactions. researchgate.net Research has shown that flow synthesis can lead to significantly higher yields and selectivity compared to batch methods. For instance, certain reactions that take hours to complete in a batch process can achieve full conversion in minutes under continuous flow. nih.gov

Automated synthesis platforms, which combine flow reactors with real-time monitoring and machine learning algorithms, are becoming increasingly prevalent. researchgate.net These "self-driving laboratories" can autonomously explore reaction conditions to identify optimal synthetic routes. Integrating this compound into these automated workflows could accelerate the discovery and production of its derivatives, enabling the rapid generation of compound libraries for high-throughput screening.

Table 1: Comparison of Batch vs. Flow Synthesis for Representative Organic Reactions

| Parameter | Batch Synthesis Example (Aldol Reaction) | Flow Synthesis Example (Aldol Reaction) | Reference |

|---|---|---|---|

| Reaction Time | 24 hours | 20 minutes | nih.gov |

| Conversion | Completion | 100% | nih.gov |

| Process Control | Limited (heating/cooling mantle) | Precise (active heating/cooling) | researchgate.net |

| Scalability | Difficult, requires re-optimization | Straightforward, "scaling-out" | researchgate.net |

Chemoinformatics and Machine Learning Applications for Compound Discovery and Optimization

Chemoinformatics and machine learning are transforming the landscape of drug discovery. These computational tools can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of novel molecules, thereby reducing the time and cost associated with experimental screening. For derivatives of this compound, these approaches offer a pathway to rationally design compounds with enhanced potency and specificity.

Machine learning models can be trained on existing data of structurally related compounds to identify key molecular descriptors that correlate with a desired biological activity. nih.gov For example, algorithms like Random Forest and XGBoost have been successfully used to predict the antiviral potential of compounds with high accuracy. nih.gov By applying these models to virtual libraries of derivatives synthesized from this compound, researchers can prioritize the most promising candidates for synthesis and testing. This data-driven approach allows for the exploration of a much larger chemical space than would be feasible through traditional methods alone. nih.gov

Furthermore, chemoinformatic tools can be used for scaffold analysis, identifying novel molecular frameworks that are likely to interact with specific biological targets. nih.gov This can guide the design of new derivatives of this compound that are optimized for interaction with a particular enzyme or receptor.

Table 2: Machine Learning Models in Antiviral Compound Assessment

| Algorithm | Feature Selection Method | Predictive Accuracy (Internal Validation) | Predictive Accuracy (External Dataset) | Reference |

|---|---|---|---|---|

| Random Forest | Tree-based, Correlation-based, Mutual information-based | 88% | 100% | nih.gov |

| XGBoost | Tree-based, Correlation-based, Mutual information-based | 88% | 93.10% | nih.gov |

| Support Vector Machine | Not specified as top performer | - | - | nih.gov |

| Logistic Regression | Not specified as top performer | - | - | nih.gov |

Exploration of Novel Biological Targets and Undiscovered Pharmacological Applications

The incorporation of fluorine and trifluoromethyl groups can significantly alter the metabolic stability, lipophilicity, and binding affinity of a molecule. While derivatives of this compound have been investigated for applications such as anti-inflammatory and anti-cancer agents, a vast potential for new pharmacological applications remains.

Recent research has demonstrated that salicylanilide (B1680751) derivatives containing fluoro and trifluoromethyl substituents exhibit potent activity against multidrug-resistant (MDR) bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). nih.gov One particular compound, 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide, showed excellent activity against numerous MRSA and VRSA strains with very low minimum inhibitory concentrations (MIC) of 0.031–0.062 µg/mL. nih.gov This highlights the potential of using this compound as a starting point to develop new classes of antibiotics to combat the growing threat of antimicrobial resistance.